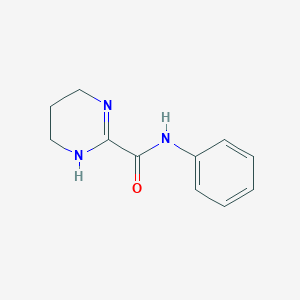
1,6-Dinitrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dinitrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in scientific research due to its unique properties and potential applications. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in analytical chemistry and as a model compound for studying the behavior of PAHs in the environment.
Wirkmechanismus
The mechanism of action of 1,6-Dinitrophenanthrene is not well understood. However, it is believed to act as a DNA intercalator, which can lead to DNA damage and mutations. The compound has also been shown to induce oxidative stress and inflammation in cells.
Biochemische Und Physiologische Effekte
1,6-Dinitrophenanthrene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce DNA damage, oxidative stress, and inflammation in cells. Additionally, 1,6-Dinitrophenanthrene has been shown to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,6-Dinitrophenanthrene in lab experiments is that it is a well-characterized compound that is readily available. Additionally, the compound has a unique structure that makes it useful for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. However, one limitation of using 1,6-Dinitrophenanthrene is that it is highly toxic and can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for research involving 1,6-Dinitrophenanthrene. One area of research could be focused on developing new analytical methods for the detection of 1,6-Dinitrophenanthrenes in environmental samples. Another area of research could be focused on understanding the mechanism of action of 1,6-Dinitrophenanthrene and its potential health effects. Additionally, future research could explore the use of 1,6-Dinitrophenanthrene as a tool for studying the behavior of 1,6-Dinitrophenanthrenes in the environment and developing new remediation strategies for contaminated sites.
Synthesemethoden
The synthesis of 1,6-Dinitrophenanthrene involves the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. This process results in the formation of two isomeric products, 1,6-Dinitrophenanthrene and 1,7-Dinitrophenanthrene. The two isomers can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,6-Dinitrophenanthrene has been extensively used in scientific research due to its unique properties. It is commonly used as a reference standard for the analysis of 1,6-Dinitrophenanthrenes in environmental samples. The compound has also been used as a model compound for studying the behavior of 1,6-Dinitrophenanthrenes in the environment. Additionally, 1,6-Dinitrophenanthrene has been used in the development of new analytical methods for the detection of 1,6-Dinitrophenanthrenes in complex matrices.
Eigenschaften
CAS-Nummer |
159092-67-8 |
|---|---|
Produktname |
1,6-Dinitrophenanthrene |
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
1,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-6-4-9-5-7-12-11(13(9)8-10)2-1-3-14(12)16(19)20/h1-8H |
InChI-Schlüssel |
GSWPGZWSWHARES-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
159092-67-8 |
Synonyme |
1,6-DINITROPHENANTHRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




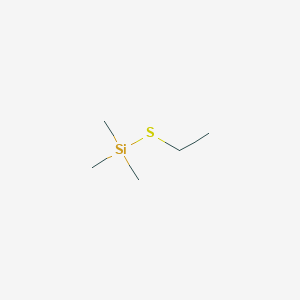

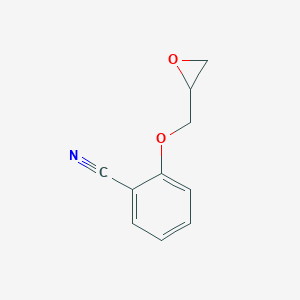
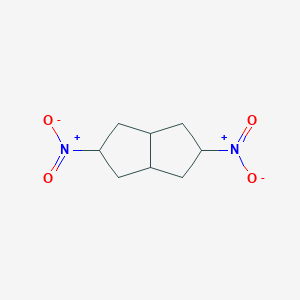
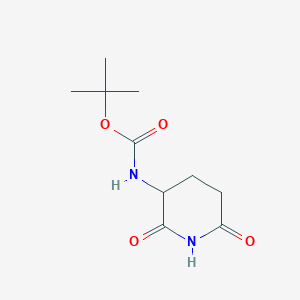
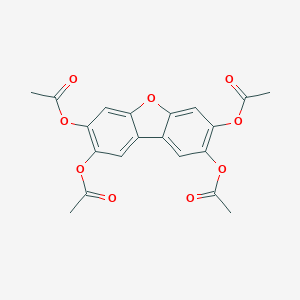
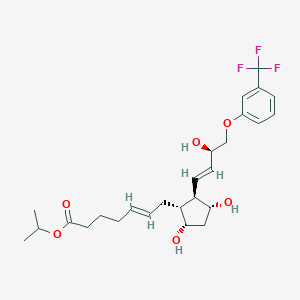
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
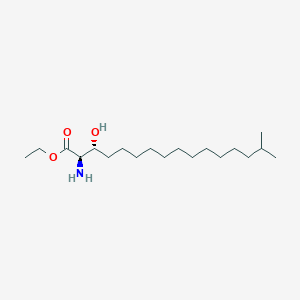
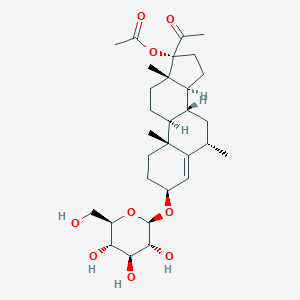
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
